2-Ethyl-5-methylfuran-3(2H)-one

Description

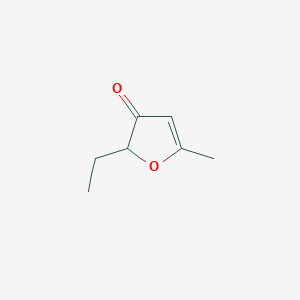

Structure

2D Structure

3D Structure

Properties

CAS No. |

23120-65-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-ethyl-5-methylfuran-3-one |

InChI |

InChI=1S/C7H10O2/c1-3-7-6(8)4-5(2)9-7/h4,7H,3H2,1-2H3 |

InChI Key |

VJMSGSIUSDPZPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)C=C(O1)C |

Origin of Product |

United States |

Natural Occurrence and Formation Pathways of 2 Ethyl 5 Methylfuran 3 2h One

Natural Occurrence and Formation Pathways

Contribution to Aroma and Flavor Profiles

2-Ethyl-5-methylfuran-3(2H)-one is a potent aroma compound valued for its sweet, caramel-like fragrance. chemicalbull.com It is a key aroma constituent in numerous food products, including soy sauce, certain fruits, and coffee. perfumerflavorist.comperfumerflavorist.comnih.gov The flavor profile is often described as sweet and sugar-like, with distinct notes of caramel, maple, and even savory hints of soy sauce and bread. perfumerflavorist.comperfumerflavorist.com Its presence is also reported in fruits like strawberries and pineapples. chemicalbull.com The compound's ability to enhance flavors makes it a widely used ingredient in the food and beverage industry, particularly in confectionery, baked goods, and various beverages. chemicalbull.com

Table 1: Sensory Profile of this compound

| Descriptor | Associated Notes | Found In |

| Sweet | Sugar-like, Candy, Cotton Candy | Confectionery, Fruits, Beverages |

| Caramel | Brown, Caramel-like, Butterscotch | Baked Goods, Coffee, Soy Sauce |

| Maple | Maple-like | Syrups, Desserts |

| Fruity | Caramel-covered fruit | Fruit-flavored products |

| Savory | Soy sauce, Bread, Smoky ham | Fermented products, Meats |

Detection and Identification in Fermented Products

This furanone is a crucial aroma component in various fermented products, most notably soy sauce and fish sauce. nih.gov Its formation in these products is often linked to the metabolic activities of yeasts during fermentation. nih.govnih.gov For instance, it is produced by yeast species during the manufacturing of soy sauce. researchgate.net Studies have identified it as a key odorant in different types of soy sauces, contributing significantly to their characteristic aroma. nih.govnih.govresearchgate.net The compound has also been detected in other fermented foods like miso, where its formation is influenced by the presence of specific media constituents during yeast cultivation. nih.gov Research has also pointed to its presence in certain cheeses where Lactobacillus helveticus is used as a starter culture. researchgate.net

Non-Enzymatic Formation Mechanisms

The formation of this compound is not solely dependent on biological processes; it is also a well-known product of the Maillard reaction, a form of non-enzymatic browning.

Maillard Reaction Pathways Leading to this compound

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of this furanone. This reaction is responsible for the desirable flavors and colors that develop in many cooked foods.

Research has shown that this compound can be formed from pentose (B10789219) sugars in Maillard reaction systems that also contain specific amino acids. imreblank.ch Pentoses are simple sugars containing five carbon atoms, such as ribose and xylose. wikipedia.org The interaction between these pentoses and amino acids like alanine (B10760859) and glycine (B1666218) under heat leads to the formation of this key flavor compound. nih.govimreblank.ch For example, studies have demonstrated that its formation is promoted in a heat-sterilized medium containing glucose, the pentose sugar ribose, and a nitrogenous compound like an amino acid. nih.gov

The formation of furanones through the Maillard reaction is thought to proceed via 2,3-enolisation, leading to the formation of 1-deoxypentosones as intermediates. imreblank.ch A key step in the formation of this compound from pentoses is the chain elongation of this 1-deoxypentosone. This elongation occurs through interaction with Strecker aldehydes, which are themselves derived from the degradation of amino acids. imreblank.ch For instance, acetaldehyde (B116499), a C2 fragment, can act as a precursor for the ethyl group in the final furanone structure. researchgate.net Another proposed pathway involves the fragmentation of sugars, which can then recombine to form the furanone structure. imreblank.ch

Microbial and Enzymatic Production in Biological Systems

The formation of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone in biological systems is significantly attributed to the metabolic activities of specific microorganisms, particularly yeasts. These microbes play a crucial role in developing the characteristic flavors of many fermented foods and beverages.

Production by Yeast Species (e.g., Saccharomyces cerevisiae, Naumovozyma dairenensis, Zygosaccharomyces rouxii)

The production of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, a key aroma compound, has been observed in several yeast species, which are instrumental in the fermentation processes of products like soy sauce. nih.govnih.gov

Saccharomyces cerevisiae : This well-known yeast is a confirmed producer of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone. nih.gov Research has successfully identified an enzyme in S. cerevisiae responsible for its formation. nih.gov By fractionating the yeast's cell-free extract, a specific aldehyde reductase, encoded by the gene YNL134C, was pinpointed as the catalyst. nih.gov Studies have demonstrated that overexpressing this gene leads to increased productivity of the compound, while deleting the gene results in decreased production. nih.gov Furthermore, deleting the alcohol dehydrogenase gene, ADH1, in S. cerevisiae was found to enhance production, likely due to the accumulation of the precursor acetaldehyde. researchgate.net

Zygosaccharomyces rouxii : As a dominant yeast species in soy sauce fermentation, Z. rouxii is known to produce a variety of volatile compounds, including 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone. researchgate.net Similar to S. cerevisiae, deleting the ADH1 gene in Z. rouxii has been shown to effectively increase the production of this furanone, reinforcing the importance of acetaldehyde in its biosynthesis. researchgate.net

Table 1: Yeast Species and their Role in 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Production

| Yeast Species | Key Findings | Relevant Genes |

|---|---|---|

| Saccharomyces cerevisiae | Confirmed producer; harbors the primary enzyme for synthesis. | YNL134C (aldehyde reductase), ADH1 |

| Zygosaccharomyces rouxii | A key producer in soy sauce fermentation. | ADH1 |

| Naumovozyma dairenensis | Not explicitly documented as a producer in the searched literature. | N/A |

Metabolic Precursors and Carbon Flow in Biosynthesis

The biosynthetic pathway of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone in yeast is a multi-step process involving both non-enzymatic and enzymatic reactions. It relies on the availability of specific metabolic precursors derived from the primary carbon and nitrogen sources in the growth medium.

The initial precursors are pentose sugars, such as ribose, and amino acids, particularly glycine. nih.gov These molecules undergo a Maillard reaction to form an intermediate, 4-hydroxy-5-methyl-3(2H)-furanone. nih.gov This furanone then serves as a substrate for the next step.

A crucial precursor, acetaldehyde, is then introduced. nih.govresearchgate.net The formation of the final compound is significantly influenced by the intracellular concentration of acetaldehyde. This intermediate undergoes a Knoevenagel condensation with 4-hydroxy-5-methyl-3(2H)-furanone. This reaction yields another intermediate, (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone. nih.govnih.gov

The final step is an enzymatic reduction. The yeast's aldehyde reductase, encoded by the YNL134C gene in S. cerevisiae, catalyzes the NADPH-dependent reduction of (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone to produce the target compound, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone. nih.gov This enzymatic conversion is the key to the yeast-mediated production of this significant flavor compound. nih.govresearchgate.net

Table 2: Biosynthetic Pathway of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in Yeast

| Step | Reaction Type | Precursors/Substrates | Intermediates/Products | Key Enzymes |

|---|---|---|---|---|

| 1 | Maillard Reaction | Ribose, Glycine | 4-hydroxy-5-methyl-3(2H)-furanone | Non-enzymatic |

| 2 | Knoevenagel Condensation | 4-hydroxy-5-methyl-3(2H)-furanone, Acetaldehyde | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone | Non-enzymatic |

| 3 | Reduction | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone, NADPH | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Aldehyde Reductase (YNL134Cp) |

Biosynthesis and Biotransformation Mechanisms of 2 Ethyl 5 Methylfuran 3 2h One

Elucidation of Enzymatic Pathways

The journey from simple precursors to the final furanone involves a series of orchestrated enzymatic reactions. At the heart of this transformation are specific classes of enzymes that exhibit remarkable specificity and efficiency.

Characterization of Enone Oxidoreductases

Enone oxidoreductases are pivotal enzymes in the biosynthesis of furanones. nih.govacs.org These enzymes catalyze the reduction of an α,β-unsaturated double bond in precursor molecules. acs.org

One such enzyme, Fragaria x ananassa enone oxidoreductase (FaEO) , isolated from strawberries, is crucial for the formation of the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). acs.orgresearchgate.net FaEO, previously thought to be a quinone oxidoreductase, is a ripening-induced enzyme that reduces the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). acs.orgresearchgate.net Structural studies of FaEO have revealed a monomeric structure with an active site largely defined by a bound NAD(P)H cofactor within a Rossmann-fold. researchgate.net

Another significant enone oxidoreductase, NDEO , from Naumovozyma dairenensis CBS 421, has been identified and utilized for the production of 2-Ethyl-5-methylfuran-3(2H)-one (referred to as HEMF in some literature). nih.govresearchgate.netdigitellinc.com This enzyme plays a vital role in the detoxification process, converting (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) to the final product. researchgate.net

Identification and Role of Aldehyde Reductases

While enone oxidoreductases are key players, other enzymes, such as aldehyde reductases, also contribute to furanone biosynthesis. In Saccharomyces cerevisiae, a partially purified fraction with the ability to form this compound was found to contain an aldehyde reductase encoded by the gene YNL134C . researchgate.net This reductase demonstrates low sequence similarity to the enone oxidoreductases found in plants, highlighting the diverse enzymatic strategies employed by different organisms for furanone synthesis. researchgate.net

Substrate Specificity and Co-factor Requirements

The enzymatic reactions leading to this compound are highly specific, requiring particular substrates and co-factors. The synthesis of cyclic fatty acids, which share structural similarities with furanone precursors, has been shown to have an absolute requirement for n-3,6,9 unsaturation in the fatty acid substrate. nih.gov

The reduction catalyzed by enone oxidoreductases like FaEO is dependent on the co-factor NAD(P)H . researchgate.net Crystallographic analysis has shown that the active site of FaEO is significantly shaped by the bound NAD(P)H. researchgate.net Deuterium-labeling experiments have confirmed that the 4R-hydride of NAD(P)H is transferred to the unsaturated exocyclic carbon of the precursor molecule during the reduction process. researchgate.net

Stereochemical Control in Enzymatic Synthesis

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its biological activity and sensory properties. Enzymatic synthesis provides a high degree of stereochemical control.

In the reduction of the precursor EDHMF by FaEO, deuterium-labeling studies using [4R-²H]NADH and subsequent chiral-phase analysis of the resulting this compound have elucidated the stereospecificity of the reaction. researchgate.net The enzyme directs the transfer of a hydride from a specific face of the NAD(P)H co-factor to the substrate, resulting in a defined stereochemistry of the final product. researchgate.net This precise control is a hallmark of enzymatic catalysis and is essential for producing the desired enantiomer of the furanone.

Biotechnological Production and Metabolic Engineering Strategies

The demand for natural flavor compounds has driven the development of biotechnological methods for the production of this compound. digitellinc.commdpi.com Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, has emerged as a powerful tool to enhance production yields. researchgate.netfrontiersin.orgnih.govnih.gov

Overexpression and Gene Knockout Studies

To boost the production of this compound in microbial hosts like Saccharomyces cerevisiae, researchers have employed strategies of gene overexpression and knockout. researchgate.net

Overexpression of key enzymes is a common approach. For instance, semirational protein engineering of the NDEO enzyme from Naumovozyma dairenensis resulted in a mutant, NDEOT183W,K290W, with a 75.2% increase in the yield of this compound. nih.govacs.orgdigitellinc.com By introducing this engineered enzyme into a specific S. cerevisiae strain, a final yield of 194.42 mg/L was achieved. nih.govacs.orgdigitellinc.com

Conversely, gene knockout studies aim to eliminate competing metabolic pathways that divert precursors away from the desired product. While specific knockout targets for enhancing this compound are still under investigation, this strategy holds promise for further optimizing production.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Source Organism | Function | Reference |

|---|---|---|---|---|

| Fragaria x ananassa enone oxidoreductase | FaEO | Strawberry (Fragaria x ananassa) | Reduces the α,β-unsaturated bond of furanone precursors. | acs.orgresearchgate.net |

| Naumovozyma dairenensis enone oxidoreductase | NDEO | Naumovozyma dairenensis CBS 421 | Converts EDHMF to this compound. | nih.govresearchgate.netdigitellinc.com |

| Aldehyde Reductase | YNL134Cp | Saccharomyces cerevisiae | Contributes to the formation of this compound. | researchgate.net |

Protein Engineering for Enhanced Enzyme Activity and Yield

The biotechnological production of furanones, including the tautomeric mixture known as HEMF (4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone), has been a significant area of research. A key strategy for improving yields involves the engineering of enzymes within the biosynthetic pathway. sciety.orgnih.gov Enone oxidoreductases, for instance, are crucial enzymes in the formation of these flavor compounds. sciety.orgresearchgate.net

Research into enhancing the production of HEMF in Saccharomyces cerevisiae has led to the successful application of protein engineering techniques. In one study, various enone oxidoreductases were screened, and an enzyme from Naumovozyma dairenensis (NDEO) was identified as a promising candidate. sciety.org To further improve its efficacy, semi-rational protein engineering was employed. This involved analyzing the enzyme's structure to identify key amino acid residues that could be mutated to enhance activity. The resulting mutant, NDEOT183W, K290W, demonstrated a significant increase in HEMF productivity in vitro. sciety.org When this engineered enzyme was integrated into a metabolically optimized S. cerevisiae strain, the final yield of HEMF reached 103.60 mg L-1. sciety.org

Another approach to increasing HEMF production in yeast has involved creating gene deletion mutants. Screening a collection of Saccharomyces cerevisiae gene deletion mutants identified fourteen strains with higher HEMF production. The deletion of the ADH1 gene, which encodes an alcohol dehydrogenase, resulted in the highest production capacity. nih.gov This suggests that the accumulation of the precursor acetaldehyde (B116499) is a critical factor for enhancing the biosynthesis of HEMF. nih.gov

These studies underscore the potential of protein engineering and metabolic engineering to significantly boost the yield of this compound and its related compounds in microbial systems.

Table 1: Examples of Protein Engineering for Enhanced HEMF Production

| Engineered Enzyme/Strain | Host Organism | Engineering Strategy | Key Findings | Reference |

|---|---|---|---|---|

| NDEOT183W, K290W | Saccharomyces cerevisiae | Semi-rational protein engineering of an enone oxidoreductase | 75.2% increase in HEMF productivity in vitro compared to the wild-type enzyme. | sciety.org |

| S. cerevisiae adh1Δ | Saccharomyces cerevisiae | Gene deletion mutant | Maximum HEMF production capacity among screened mutants due to acetaldehyde accumulation. | nih.gov |

Glycosylation and Biotransformation into Derivatives

Beyond its biosynthesis, this compound, also known as homofuraneol, can undergo various biotransformations, with glycosylation being a notable pathway. nih.govnih.gov Glycosylation, the enzymatic attachment of a sugar moiety, can alter the chemical properties of the furanone, potentially affecting its stability, solubility, and sensory perception.

A significant breakthrough in this area has been the use of plant-derived UDP-glycosyltransferases (UGTs) for the glucosylation of furanones. nih.gov A screening of numerous plant UGTs expressed in E. coli whole-cell biocatalysts revealed that several are capable of converting 3(2H)-furanones like homofuraneol. Specifically, UGTs from families 71, 72, 73, 75, 76, 84, and 85 demonstrated the ability to transfer a D-glucose molecule to the furanone structure. nih.gov One particular enzyme, UGT72B27, was highlighted for its efficiency in glucosylating furaneol (B68789) and homofuraneol. nih.gov This process yields glycosylated derivatives, which are essentially flavor precursors that can release the volatile aglycone under certain conditions.

In addition to glycosylation, furan (B31954) rings are generally susceptible to oxidation by cytochrome P450 (P450) enzymes. nih.govumn.edu This metabolic process can lead to the formation of reactive intermediates, such as epoxides or enediones, by oxidizing the furan ring. nih.govumn.eduresearchgate.net These electrophilic metabolites can then react with cellular nucleophiles. While specific studies on the P450-mediated oxidation of this compound are not detailed, the general metabolic fate of furan-containing compounds suggests that such oxidative biotransformations are a plausible pathway, leading to a variety of derivatives. nih.govresearchgate.net

Table 2: UGT Families Involved in the Glucosylation of 3(2H)-Furanones (including Homofuraneol)

| UGT Family | Substrate Specificity | Outcome | Reference |

|---|---|---|---|

| 71 | 3(2H)-Furanones | Glucosylation | nih.gov |

| 72 | 3(2H)-Furanones (UGT72B27 noted for high efficiency) | Glucosylation | nih.gov |

| 73 | 3(2H)-Furanones | Glucosylation | nih.gov |

| 75 | 3(2H)-Furanones | Glucosylation | nih.gov |

| 76 | 3(2H)-Furanones | Glucosylation | nih.gov |

| 84 | 3(2H)-Furanones | Glucosylation | nih.gov |

| 85 | 3(2H)-Furanones | Glucosylation | nih.gov |

| 92 | 3(2H)-Furanones | Glucosylation | nih.gov |

In-depth Article on the Chemical Synthesis of this compound Cannot Be Generated

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is insufficient specific information to construct a detailed article on the chemical synthesis methodologies for the compound This compound as per the provided outline.

The executed search queries consistently yielded information on structurally related but distinct chemical entities. The primary compounds found in the search results include:

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Also known as Homofuraneol, this was the most frequently identified compound. It is important to note that this molecule contains an additional hydroxyl group at the C4 position, which significantly differentiates it from the requested compound. nih.govperfumerflavorist.compherobase.com

2-Ethyl-5-methylfuran: This is a furan, which possesses a different core aromatic structure than the specified furanone. nih.govnist.govthegoodscentscompany.com

Other Furanone Derivatives: Information was found for the synthesis of the general 3(2H)-furanone core structure and for other derivatives such as 2,5-dimethyl-3(2H)-furanone, but not for the specific 2-ethyl-5-methyl substitution pattern requested. organic-chemistry.orggoogle.com

While the search did retrieve general methodologies that align with the requested outline, such as oxidation-based approaches (ozonolysis) and condensation/cyclization reactions, these were not applied to the specific synthesis of this compound. researchgate.netnih.govsemanticscholar.org The available literature does not provide the specific precursors, reaction conditions, or defined intermediates for the synthesis of the target compound.

Given the strict requirement to focus solely on this compound and to generate "thorough, informative, and scientifically accurate content" for each specified subsection, the lack of direct research findings makes it impossible to fulfill the request without resorting to speculation or inaccurate extrapolation from related compounds. This would compromise the scientific integrity and authority of the article.

Therefore, a detailed article adhering to the provided structure cannot be produced at this time due to the absence of specific and verifiable scientific literature on the synthesis of this compound.

Chemical Synthesis Methodologies for 2 Ethyl 5 Methylfuran 3 2h One

Mechanistic Investigations of Synthetic Pathways

The formation of 2-ethyl-5-methylfuran-3(2H)-one is predominantly understood through the lens of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically during the heating of food. The principal tautomer, 2-ethyl-4-hydroxy-5-methyl-3(2H)-one, also known as homofuraneol, is a significant aroma compound, and its formation has been the subject of detailed mechanistic studies. These investigations have largely relied on isotopic labeling experiments to trace the origins of the carbon atoms within the furanone structure.

The primary pathway for the formation of this compound involves the reaction of a pentose (B10789219) sugar with the amino acid L-alanine. researchgate.net The mechanism can be dissected into several key stages:

Initial Condensation and Amadori Rearrangement: The process begins with the condensation of a pentose sugar (such as ribose or xylose) with L-alanine to form a Schiff base. This intermediate subsequently undergoes an Amadori rearrangement to yield an N-substituted 1-amino-1-deoxy-2-ketose, known as the Amadori compound. nih.govimreblank.chresearchgate.net

Enolization and Formation of Deoxyosones: The Amadori compound undergoes enolization. The key pathway for furanone formation is the 2,3-enolization, which leads to the formation of a critical intermediate: 1-deoxy-2,3-hexodiulose. imreblank.chimreblank.ch

Strecker Degradation and Chain Elongation: Concurrently, L-alanine undergoes Strecker degradation, a reaction with a dicarbonyl species, to produce acetaldehyde (B116499) (a C2 Strecker aldehyde), ammonia, and carbon dioxide. researchgate.netnih.gov This acetaldehyde molecule is the source of the ethyl group in the final furanone product. The crucial step is the aldol (B89426) addition of the Strecker aldehyde (acetaldehyde) to the 1-deoxy-2,3-hexodiulose intermediate. This reaction extends the carbon chain from a five-carbon pentose backbone to the seven-carbon skeleton required for the final product.

Cyclization and Dehydration: Following the chain elongation, the resulting intermediate undergoes cyclization and subsequent dehydration to form the furanone ring structure.

Final Reduction Step: In certain biological systems, such as in yeast, the final step involves an enzymatic reduction. An intermediate, (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone, is formed through a Knoevenagel condensation. This intermediate is then reduced by an NADPH-dependent aldehyde reductase to yield 2-ethyl-4-hydroxy-5-methyl-3(2H)-one. nih.gov

Isotopic labeling studies have been instrumental in confirming this proposed mechanism. By using ¹³C-labeled pentoses and amino acids, researchers have been able to track the incorporation of specific carbon atoms into the final furanone product.

Detailed Research Findings

Research has demonstrated that when L-alanine is reacted with a pentose, the resulting this compound incorporates the C2 unit from alanine (B10760859). researchgate.net This was confirmed using ¹³C-labeled L-alanine, where the label was found in the ethyl group of the furanone.

| Labeled Precursor | Observed Labeled Position in 2-Ethyl-4-hydroxy-5-methyl-3(2H)-one | Mechanistic Implication |

|---|---|---|

| [3-¹³C]-L-alanine | ¹³C label found in the ethyl group | Confirms the ethyl group originates from the Strecker aldehyde of alanine (acetaldehyde). researchgate.net |

| [¹³C₅]-Ribose | ¹³C labels found in the furanone ring and the C-5 methyl group | Indicates the pentose provides the core five-carbon backbone of the molecule. imreblank.ch |

The key intermediates in the proposed pathway have also been a focus of study. The formation of 1-deoxy-2,3-hexodiulose is considered a pivotal branch point in the Maillard reaction, leading to various furanone and pyranone structures.

| Intermediate | Role in the Pathway | Supporting Evidence |

|---|---|---|

| Amadori Compound (N-(1-Deoxy-D-fructos-1-yl)glycine as a model) | Initial key product of the Maillard reaction, precursor to deoxyosones. | Kinetics of its formation and degradation have been extensively studied. nih.govimreblank.chresearchgate.net |

| 1-Deoxy-2,3-hexodiulose | The C5-dicarbonyl intermediate that undergoes aldol addition with the Strecker aldehyde. | Proposed as the central intermediate in the formation of C6 and C7 furanones from pentoses. researchgate.netimreblank.ch |

| Acetaldehyde (Strecker Aldehyde) | Provides the C2 unit for chain elongation, forming the ethyl group. | Formation from alanine and its incorporation confirmed by isotopic labeling. researchgate.netnih.gov |

| (2E)-2-Ethylidene-4-hydroxy-5-methyl-3(2H)-furanone | The direct precursor to the final product in yeast-mediated synthesis. | Identified as the substrate for an NADPH-dependent reductase enzyme in Saccharomyces cerevisiae. nih.gov |

These mechanistic investigations highlight a sophisticated chemical pathway that transforms simple sugars and amino acids into a potent aroma compound. The synergy between the Maillard reaction cascade and specific enzymatic activities illustrates the complex origins of flavor compounds in both thermally processed foods and fermented products.

Chemical Reactions in Food Processing Contexts

Further Reactions within Maillard Systems

This compound, often found as its tautomer 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (homofuraneol), is a product of the Maillard reaction between pentose sugars and amino acids. imreblank.ch The generally accepted mechanism for the formation of such furanones involves the 2,3-enolisation of the sugar, leading to the formation of 1-deoxyosone intermediates. imreblank.ch In the case of homofuraneol formation from pentoses, a key step is the chain elongation of the 1-deoxypentosone by acetaldehyde, a Strecker aldehyde derived from the amino acid alanine. imreblank.ch

Once formed, these furanones are not inert and can participate in further reactions within the Maillard system. They can react with other Maillard intermediates, such as 1,2-dicarbonyl compounds like methylglyoxal, to form colored and redox-active products known as melanoidins. nih.gov The reactivity of furanones like norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) in these systems suggests that this compound likely undergoes similar transformations, contributing to the browning and antioxidant properties of thermally processed foods. nih.gov

Oxidation and Reduction Reactions of the Furanone Core

The furanone core of this compound is susceptible to both oxidation and reduction, which can significantly alter its chemical and sensory properties. The presence of the enol-keto functionality and the electron-rich furan (B31954) ring are key determinants of its redox behavior.

Photooxygenation of substituted furans can lead to the formation of 3(2H)-furanones. researchgate.net This suggests that the furanone ring itself can be formed through oxidative processes. While specific studies on the direct oxidation of this compound are limited, the general reactivity of furanones indicates that the double bond and the carbonyl group are potential sites for oxidative cleavage or transformation, particularly under the high-temperature and oxygen-rich conditions of some food processing methods.

Reduction of the furanone ring can also occur. For instance, the reduction of a 4-bromo-3-(1-hydroxybutyl)-5-methyl-2(5H)-furanone derivative with lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAH) has been shown to yield the corresponding furan. nih.gov This suggests that the carbonyl group and the double bond of the furanone ring in this compound could be reduced to the corresponding alcohol and saturated lactone, respectively, under appropriate reducing conditions. Such reactions could occur in food systems containing reducing agents or be employed in synthetic modifications.

Substitution Reactions on the Furanone Ring and Side Chains

The 3(2H)-furanone scaffold allows for a variety of substitution reactions, enabling the synthesis of a wide range of derivatives with diverse properties. researchgate.netnih.gov These reactions can target either the furanone ring itself or the alkyl side chains.

Nucleophilic substitution reactions are common for 3(2H)-furanones, particularly when a suitable leaving group is present. pressbooks.publibretexts.orglumenlearning.com For example, halogenated 3(2H)-furanones can react with various nucleophiles. nih.gov While this compound does not possess a leaving group on the ring, its synthesis often involves intermediates that can undergo intramolecular nucleophilic cyclization. organic-chemistry.org

Electrophilic substitution on the furanone ring is also conceivable. The electron-rich nature of the furan ring, particularly at the C4 position due to the enol-keto tautomerism, could facilitate reactions with electrophiles. However, the reactivity will be influenced by the directing effects of the existing substituents.

Substitution on the ethyl and methyl side chains can also be achieved through radical reactions. For instance, bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to substitution on the ring. nih.gov Similar radical conditions could potentially functionalize the alkyl side chains of this compound.

Theoretical and Experimental Studies on Thermal Decomposition

The thermal stability of this compound is a critical factor in food processing, as its decomposition can lead to the formation of new flavor compounds or the loss of desirable aroma. Theoretical studies on the closely related compound 5-methyl-2-ethylfuran (5-MEF) provide significant insights into the potential thermal degradation pathways of this compound. mdpi.com

Unimolecular Dissociation Pathways and Energy Barriers

Theoretical studies on the pyrolysis of 5-methyl-2-ethylfuran (5-MEF) indicate that unimolecular dissociation is a key decomposition pathway at high temperatures. mdpi.comnih.gov The primary dissociation reactions involve the cleavage of bonds on the furan ring and the ethyl side chain. For 5-MEF, the dissociation of the C-H bond on the methyl group and the C-C bond on the ethyl group are significant pathways. nih.gov

Table 1: Calculated Energy Barriers for Unimolecular Dissociation Reactions of 5-Methyl-2-ethylfuran (5-MEF) (Data extrapolated from theoretical studies on a related compound)

| Reaction Pathway | Products | Energy Barrier (kcal·mol⁻¹) |

| C-H bond cleavage (methyl group) | 5-ethylfuran-2-yl-methyl radical + H | Not specified |

| C-C bond cleavage (ethyl group) | 5-methylfuran-2-yl radical + C₂H₅ | Not specified |

| Ring opening | Various acyclic fragments | Not specified |

Note: This data is for 5-methyl-2-ethylfuran and serves as a theoretical model for the potential dissociation of this compound. The actual energy barriers for the furanone will differ due to the presence of the carbonyl group.

Intramolecular Hydrogen Transfer Reactions and Carbene Formation

Intramolecular hydrogen transfer is another crucial pathway in the thermal decomposition of furan derivatives, often leading to the formation of carbene intermediates. mdpi.com Theoretical studies on 5-MEF show that hydrogen transfer from the methyl or ethyl group to the furan ring can occur, resulting in the formation of carbene species. mdpi.com These carbenes are highly reactive and can undergo further rearrangements and decompositions.

For this compound, intramolecular hydrogen transfer from the ethyl or methyl group to the carbonyl oxygen or the double bond of the furanone ring is a plausible reaction. This would lead to the formation of transient carbene intermediates, which could then rearrange to form various decomposition products. The energy barriers for these hydrogen transfer reactions are critical in determining the dominant decomposition pathways at different temperatures.

Table 2: Calculated Energy Barriers for Intramolecular Hydrogen Transfer and Carbene Formation in 5-Methyl-2-ethylfuran (5-MEF) (Data extrapolated from theoretical studies on a related compound)

| Hydrogen Transfer Reaction | Carbene Intermediate | Energy Barrier (kcal·mol⁻¹) | Subsequent Decomposition Products | Energy Barrier (kcal·mol⁻¹) |

| H-transfer from methyl to C2 | 2-ethyl-5-methylidene-2,5-dihydrofuran | Not specified | Not specified | Not specified |

| H-transfer from ethyl to C2 | 5-methyl-2-(1-methyl-ethylidene)-2,5-dihydrofuran | Not specified | Not specified | Not specified |

| H-transfer to form furan-3(2H) carbene | 2-ethyl-5-methylfuran-3(2H) carbene | 68.8 | hepta-3,4-dien-2-one | 58.9 |

| H-transfer to form furan-3(2H) carbene | 5-ethyl-2-methylfuran-3(2H) carbene | 69.1 | hepta-4,5-dien-3-one | 59.2 |

Note: This data is for 5-methyl-2-ethylfuran and provides a theoretical model for potential reactions of this compound. The actual energy barriers for the furanone will be influenced by the carbonyl group.

Sophisticated Spectroscopic Characterization Techniques for 2 Ethyl 5 Methylfuran 3 2h One

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This differential absorption, known as the VCD spectrum, provides detailed three-dimensional structural information, making it an invaluable tool for determining the absolute configuration of enantiomers in solution. wikipedia.orgru.nl The technique is an extension of circular dichroism into the infrared range, focusing on vibrational transitions. wikipedia.org

For a chiral molecule like 2-Ethyl-5-methylfuran-3(2H)-one, which possesses a stereocenter at the C2 position, VCD can unambiguously establish its absolute stereochemistry as either (R) or (S). The process involves measuring the experimental VCD spectrum of an enantiomerically pure or enriched sample and comparing it with theoretical spectra. These theoretical spectra are generated through ab initio quantum chemical calculations, most commonly using Density Functional Theory (DFT). wikipedia.orgru.nl A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the (S)-enantiomer) confirms the absolute configuration of the sample.

VCD spectroscopy has been successfully applied to determine the absolute configurations of a wide range of small organic molecules, natural products, and complex biopolymers. ru.nlbiotools.us While specific VCD studies dedicated solely to this compound are not extensively documented in current literature, the principles of the technique are directly applicable and represent the definitive method for confirming its stereochemical identity.

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a cornerstone analytical technique for identifying and quantifying chemical compounds. Advanced MS methods provide enhanced sensitivity, selectivity, and the ability to probe complex reaction dynamics.

Synchrotron Vacuum-Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a sophisticated analytical method ideal for identifying reactive intermediates and discriminating between isomers in complex chemical environments, such as pyrolysis or combustion. nih.gov This "soft" ionization technique uses tunable VUV photons to ionize molecules, often preserving the molecular ion and minimizing fragmentation. By precisely tuning the photon energy, one can selectively ionize different isomers based on their unique ionization energies, generating photoionization efficiency (PIE) curves that serve as molecular fingerprints. nih.gov

The study of formation pathways of furanones, which can occur under thermal conditions like the Maillard reaction, could greatly benefit from SVUV-PIMS. This technique would allow for the in-situ detection of short-lived intermediates, providing direct evidence for proposed reaction mechanisms. While SVUV-PIMS has proven powerful for analyzing complex reaction pathways, its limitations in discriminating some isomers can be overcome by coupling it with techniques like gas chromatography for an even more powerful, isomer-specific analysis. nih.gov

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) or Quadrupole Time-of-Flight mass spectrometry (GC-QTOF) are indispensable tools for the separation, identification, and quantification of volatile and semi-volatile compounds in intricate matrices. ca.govnih.gov These techniques are particularly well-suited for analyzing furan (B31954) derivatives in food, beverages, and environmental samples. researchgate.netnih.gov

The compound 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), an isomer and common name for the target compound, has been identified in Maillard reaction systems using GC-MS and GC-MS/MS. researchgate.net In these studies, GC provides the necessary chromatographic separation from other volatile compounds, while the mass spectrometer provides identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the identity of trace-level analytes in complex mixtures. It involves selecting a specific precursor ion (e.g., the molecular ion of HEMF at m/z 142) and subjecting it to collision-induced dissociation to produce a characteristic spectrum of product ions. For example, the fragmentation of labeled HEMF has been studied to elucidate its formation pathways, with key fragments indicating the incorporation of isotopes into specific parts of the molecule. researchgate.net The use of high-resolution instruments like GC-QTOF further enhances confidence in identification by providing highly accurate mass measurements of both precursor and product ions. ca.gov

Table 1: Selected GC-MS/MS Fragmentation Data for Labeled HEMF Isomers This interactive table summarizes key fragment ions observed in a GC-MS/MS study of 13C-labeled HEMF, which helps in elucidating its formation pathways during the Maillard reaction. researchgate.net

| Labeled Precursor Ion | Precursor m/z | Key Fragment Ion | Fragment m/z | Implication |

|---|---|---|---|---|

| 2-[2-¹³C]ethyl-HEMF | 143 | [M-CH₃CH₂•]⁺ | 114 | Loss of the ethyl group |

| 2-[2-¹³C]ethyl-HEMF | 143 | [¹³C-CH₃-CO]⁺ | 100 | Indicates ¹³C in the ethyl group |

| 4-hydroxy-2-[¹³C]methyl-HDMF | 129 | [M-CH₃•]⁺ | 114 | Loss of the methyl group |

| 4-hydroxy-2-[¹³C]methyl-HDMF | 129 | [¹³C-CO-CH₃]⁺ | 72 | Confirms position of the label |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. mdpi.comwsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, NMR spectroscopy is essential for confirming its constitution and connectivity.

¹H NMR spectra reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (J-coupling, which shows adjacent protons), and integration (relative number of protons). This would allow for the clear identification of the ethyl group (a triplet and a quartet), the methyl group (a singlet or doublet depending on coupling), and the proton on the stereocenter.

¹³C NMR spectra show the number of unique carbon atoms in the molecule, including the carbonyl carbon, carbons of the furanone ring, and the carbons of the ethyl and methyl substituents. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding network by showing correlations between protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively.

NMR is a primary method for unambiguous structure determination and is routinely used to characterize synthesis products and natural isolates. mdpi.com

Integrated Spectroscopic Approaches for Mechanistic Insights

While each spectroscopic technique provides valuable information, integrating multiple methods offers a synergistic and more comprehensive understanding of a compound's structure and reactivity. For instance, elucidating the complex formation mechanism of this compound in a Maillard reaction benefits immensely from a combined approach. researchgate.net

An integrated workflow could involve:

GC-MS/MS and GC-QTOF: To identify and quantify the final product and related compounds in the complex reaction mixture. researchgate.net Isotopic labeling studies, where precursors are enriched with stable isotopes like ¹³C, can be monitored by MS/MS to trace the atoms from reactant to product, thereby confirming reaction pathways. researchgate.net

SVUV-PIMS: To capture and identify fleeting reaction intermediates that are undetectable by conventional GC-MS, providing direct evidence for the mechanistic steps. nih.gov

NMR Spectroscopy: To provide definitive structural confirmation of the isolated final product and any stable intermediates.

VCD Spectroscopy: To determine the enantiomeric excess and absolute configuration of the chiral product formed, which can give insights into the stereoselectivity of the formation mechanism.

By combining the isomer-specific separation of GC, the detailed structural information from NMR, the mechanistic snapshots from SVUV-PIMS, and the stereochemical detail from VCD, researchers can build a complete and validated picture of the chemical processes involving this compound.

Advanced Analytical Methodologies for Identification and Quantification of 2 Ethyl 5 Methylfuran 3 2h One

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-Ethyl-5-methylfuran-3(2H)-one from complex food matrices. The choice of technique depends on the analytical goal, whether it is resolving stereoisomers or identifying odor-active compounds.

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S forms). These enantiomers often exhibit different sensory properties, including distinct odor qualities and detection thresholds. researchgate.net Therefore, chiral-phase chromatography is essential for differentiating between them and accurately assessing their individual contributions to aroma.

While specific, published chiral-phase HPLC methods for this compound are not widespread, the principles of chiral separation are well-established for similar flavor compounds. researchgate.net Such separations typically employ a chiral stationary phase (CSP) within the HPLC column that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The analysis is complicated by the compound's tendency to exist as keto-enol tautomers, which can cause racemization (conversion between enantiomers) under certain conditions. acs.org Nevertheless, techniques like vibrational circular dichroism (VCD) have been successfully applied to other flavorous furanones to clarify their absolute configurations, highlighting the importance of stereochemical analysis in flavor science. researchgate.netacs.org For other chiral compounds, pre-column derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate, can be used to form diastereomers that are separable on a standard reversed-phase HPLC column. nih.gov

Gas chromatography coupled with olfactometry (GC-O) is a powerful technique for identifying the specific volatile compounds responsible for an aroma. pfigueiredo.org In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer, MS) for chemical identification and the other to a heated sniffing port. pfigueiredo.org A trained sensory panelist or assessor sniffs the eluate and records the odor's description and intensity at specific retention times, allowing for a direct correlation between a perceived scent and a specific chemical compound.

GC-O has been instrumental in characterizing the aroma profiles of numerous foods where furanones are key components. For instance, in studies of Maillard reaction systems, GC-O was used to distinguish the odor activity of the two HEMF tautomers. researchgate.net Similarly, Aroma Extract Dilution Analysis (AEDA), a specific application of GC-O, has been used to identify key odorants, including furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), in products like wine and blackberries. nih.gov This approach determines the "flavor dilution" (FD) factor, which represents the highest dilution at which a compound's odor is still detectable, thereby ranking the odorants by their potency.

| Retention Index (DB-FFAP) | Compound | Odor Quality (as reported in literature) |

| 1310 | 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (2a) | Caramel-like, sweet |

| 1325 | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (2b) | Caramel-like, spicy |

Table based on data for HEMF tautomers from Maillard reaction systems. Source: researchgate.net

Quantitative Analytical Methods

Accurate quantification is necessary to understand the impact of this compound on flavor. Methods must be sensitive enough to detect the compound at trace levels, often in the parts-per-billion (µg/kg) range.

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for the accurate quantification of trace-level flavor compounds. This method involves synthesizing an isotopically labeled version of the target analyte (e.g., containing Deuterium, ²H, or Carbon-13, ¹³C), which serves as an internal standard. A known amount of this labeled standard is added to the sample at the beginning of the extraction process.

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry (GC-MS), the initial concentration of the analyte can be calculated with high precision and accuracy, regardless of extraction efficiency.

A SIDA method has been successfully developed for quantifying the isomeric furanone, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF), in various foods. researchgate.net The methodology involved:

Synthesis: Preparation of a deuterium-labeled internal standard ([²H₃]-EHMF).

Extraction: Homogenization of the food sample with the labeled standard, followed by extraction with diethyl ether.

Quantification: Analysis by GC-MS in chemical ionization (MS-CI) mode, monitoring the specific mass-to-charge ratios (m/z) for the unlabeled analyte (m/z 143) and the labeled standard (m/z 146). researchgate.net

This approach provides a robust framework for the precise quantification of this compound in complex matrices.

| Food Matrix | Concentration of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (µg/kg) |

| Fenugreek Seeds | 2.5 |

| Lovage | 0.8 |

| Soya Sauce | 680 |

| Seasoning A | 1400 |

| Seasoning B | 2700 |

Data from a Stable Isotope Dilution Assay study. Source: researchgate.net

External standard calibration is a more common, albeit potentially less accurate, method for quantification. It involves creating a calibration curve by analyzing a series of solutions containing known concentrations of a pure standard of this compound. The instrument's response (e.g., peak area from GC-MS) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve.

Once the concentration is determined, its sensory relevance can be assessed by calculating the Odor Activity Value (OAV). The OAV is the ratio of a compound's concentration in a product to its odor detection threshold (the minimum concentration at which the human nose can detect it). nih.gov

OAV = Concentration / Odor Threshold

Sample Preparation and Extraction Methodologies

The first step in any analysis is the effective extraction of this compound from the food matrix while minimizing degradation or the formation of artifacts.

Solvent-Assisted Flavor Evaporation (SAFE) is a highly regarded technique for the gentle isolation of volatile and semi-volatile compounds. mdpi.comfoodwrite.co.uk The method involves an initial solvent extraction of the sample, followed by distillation of the extract under a high vacuum (typically around 10⁻⁵ mmHg). kiriyama.co.jp The low pressure allows the solvent and volatile flavor compounds to evaporate at very low temperatures (e.g., 30-50°C), which prevents thermal degradation and artifact formation that can occur with traditional distillation methods. foodwrite.co.ukkiriyama.co.jp SAFE is particularly effective for complex and fatty matrices, and it is often the preferred method prior to GC-O analysis. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique. frontiersin.org It utilizes a small, fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample. Volatile analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed onto the column for analysis. frontiersin.orgmdpi.com The efficiency of SPME depends on factors such as the fiber coating, extraction time, and temperature, which must be optimized for the target analyte. frontiersin.org Derivatization techniques can be coupled with SPME to improve the analysis of polar compounds like furanones, making them more volatile and stable for GC analysis. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that has been adapted for the analysis of furanones in food. eurl-pc.eu A typical QuEChERS-like method involves:

Extraction: Homogenizing the sample with water and acetonitrile (B52724).

Partitioning: Adding salts (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.

Dispersive SPE (d-SPE) Cleanup: Taking an aliquot of the acetonitrile extract and mixing it with a sorbent material to remove interfering matrix components like lipids before analysis by GC-MS/MS. eurl-pc.eu

| Method | Principle | Key Advantages | Key Considerations |

| Solvent-Assisted Flavor Evaporation (SAFE) | Distillation of a solvent extract under high vacuum at low temperatures. foodwrite.co.ukkiriyama.co.jp | Minimizes thermal degradation and artifact formation; excellent for thermally labile compounds; good for complex/fatty matrices. mdpi.com | Requires specialized glassware; can be time-consuming compared to other methods. kiriyama.co.jp |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption in a GC injector. frontiersin.org | Solvent-free, simple, fast, and easily automated; requires small sample volumes. frontiersin.orgyoutube.com | Fiber life can be limited; matrix effects can influence quantification; requires careful optimization of parameters. frontiersin.org |

| QuEChERS | Acetonitrile extraction followed by salting-out partitioning and dispersive SPE cleanup. eurl-pc.eu | High throughput, uses minimal solvent, effective for a wide range of analytes and matrices. | May require optimization for specific analyte/matrix combinations; cleanup step is crucial. |

Data Analysis and Chemometric Approaches in Complex Matrices

The identification and quantification of this compound in intricate food and beverage matrices generate vast and complex datasets. These datasets, often comprising numerous variables from chromatographic and spectrometric analyses, necessitate sophisticated data analysis techniques for meaningful interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for this purpose. Through the application of multivariate statistical methods, researchers can unravel complex relationships, classify samples, and identify key compounds that differentiate various products.

In the context of flavor analysis, chemometric approaches are instrumental in processing the extensive data derived from techniques like gas chromatography-mass spectrometry (GC-MS). These methods allow for the visualization of data trends, the classification of samples based on their volatile profiles, and the correlation of instrumental data with sensory properties.

A cornerstone of chemometric analysis in flavor research is Principal Component Analysis (PCA). PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. It achieves this by transforming the original variables into a new set of uncorrelated variables, known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the samples on a new coordinate system defined by the first few PCs, it is possible to visualize clusters, trends, and outliers that would not be apparent from a simple univariate analysis of the data.

For instance, in the analysis of different strawberry cultivars, where this compound and its analogs are key aroma contributors, PCA can be employed to differentiate the cultivars based on their unique volatile signatures. A hypothetical dataset illustrating the relative abundance of selected volatile compounds in three different strawberry cultivars is presented below.

Table 1: Hypothetical Relative Abundance of Selected Volatile Compounds in Different Strawberry Cultivars

Compound Cultivar A Cultivar B Cultivar C This compound 15.2 25.8 18.5 Furaneol (B68789) 45.3 30.1 55.9 Ethyl butanoate 120.7 95.2 150.3 Ethyl hexanoate 85.4 110.6 92.1 Linalool 30.1 45.7 28.4 (E)-2-Hexenal 5.6 8.2 4.9

In a PCA of such data, the first principal component might account for a significant portion of the total variance, for example, 43.28%. researchgate.net The second and third principal components would then account for smaller but still significant portions of the variance, such as 34.17% and 22.54%, respectively. researchgate.net By examining the loadings of each compound on the principal components, researchers can identify which volatiles are most influential in differentiating the samples. For example, a study on strawberry cultivars might find that the first principal component is heavily influenced by esters like ethyl butanoate and ethyl hexanoate, while the second and third components are more associated with compounds like (E)-2-hexenal, linalool, and furanones such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone. researchgate.net

Another powerful chemometric tool is Linear Discriminant Analysis (LDA). Unlike PCA, LDA is a supervised method, meaning it uses prior knowledge of the sample classes to find the linear combinations of variables that best separate them. LDA is particularly useful for building classification models to predict the class of unknown samples.

In the analysis of complex food products like soy sauce, where this compound is a key aroma compound, chemometrics can be used to differentiate between products based on their manufacturing process or brand. nih.gov A study might analyze a range of soy sauces and identify a large number of volatile compounds. frontiersin.org By applying PCA to the data, it's possible to visualize the relationships between different soy sauce types. frontiersin.org

Table 2: Illustrative Odor Activity Values (OAVs) of Key Aroma Compounds in Different Soy Sauce Types

Compound Koikuchi Shoyu Usukuchi Shoyu Amakuchi Shoyu This compound 85 60 75 4-Hydroxy-2,5-dimethyl-3(2H)-furanone 150 120 140 Guaiacol 45 30 40 4-Ethylguaiacol 60 50 55 3-Methylbutanal 110 90 100 Phenylacetaldehyde 70 55 65

A PCA of this data might reveal that the first two principal components account for a large percentage of the total variance, for instance, 96.04% and 3.36% respectively. frontiersin.org The loading plot would then indicate which compounds are most responsible for the observed separation between the different soy sauce types. frontiersin.org

Other chemometric techniques, such as cluster analysis and soft independent modeling of class analogy (SIMCA), are also employed in flavor research. nih.gov Cluster analysis is used to group samples based on their similarities, while SIMCA is a supervised classification method that builds a model for each class and then uses these models to classify new samples. These advanced data analysis approaches are indispensable for extracting actionable insights from the complex chemical data generated in the analysis of this compound and other flavor compounds in diverse and challenging matrices.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Methylfuran 3 2h One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometry, and relative energies of reactants, intermediates, transition states, and products.

The potential energy surface (PES) is a conceptual and mathematical framework that maps the energy of a molecule as a function of its geometry. It is an indispensable tool for visualizing reaction pathways and identifying the most energetically favorable routes for chemical transformations.

Theoretical studies on the thermal decomposition of 5-methyl-2-ethylfuran (5-MEF), a structurally related biofuel candidate, have provided detailed potential energy surfaces calculated at a high level of theory (CBS-QB3). mdpi.comajchem-b.comnih.govfrontiersin.org These studies reveal that intramolecular H-transfer reactions are a key initial step. Specifically, 5-MEF can convert into a highly reactive intermediate, 2-ethyl-5-methylfuran-3(2H) carbene , through an H-transfer from the ethyl group to the furan (B31954) ring. mdpi.comajchem-b.com This process must surmount a significant energy barrier of 68.8 kcal·mol⁻¹ (labeled as transition state TS20). mdpi.comajchem-b.com

Once formed, this carbene intermediate is not stable and undergoes further decomposition. The subsequent reaction involves the cleavage of the furan ring, leading to the formation of hepta-3,4-dien-2-one. This step has a lower energy barrier of 58.9 kcal·mol⁻¹ (TS21), indicating that the carbene is a transient species that rapidly transforms into more stable, open-chain products. mdpi.comajchem-b.com The PES highlights that the intramolecular H-transfer pathway is more dominant than direct unimolecular bond breaking at the initial stages of pyrolysis. mdpi.com

Table 1: Calculated Energy Barriers for Reactions Involving 2-Ethyl-5-methylfuran-3(2H) Carbene

| Reaction Pathway | Reactant | Product | Transition State | Energy Barrier (kcal·mol⁻¹) |

|---|---|---|---|---|

| H-Transfer | 5-Methyl-2-ethylfuran | 2-Ethyl-5-methylfuran-3(2H) carbene | TS20 | 68.8 mdpi.comajchem-b.com |

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, and it is a critical parameter for predicting molecular stability and reactivity. ajchem-b.com Calculations of BDEs for the parent molecule, 5-MEF, at the CBS-QB3 level of theory show that the bonds on the alkyl side chains are significantly weaker than those within the furan ring itself. nih.gov

For instance, the C-H bonds on the ethyl group have BDEs ranging from 81.9 to 101.2 kcal·mol⁻¹, while the C-H bonds on the furan ring have much higher BDEs of approximately 118.4-118.5 kcal·mol⁻¹. nih.gov This indicates that radical reactions are much more likely to initiate by breaking a C-H or C-C bond on the side chain rather than cleaving the aromatic ring. This information is crucial for understanding the initial steps of thermal decomposition and provides a basis for inferring the relative stability of bonds in related furanone structures like 2-Ethyl-5-methylfuran-3(2H)-one.

Table 2: Selected Bond Dissociation Energies (BDEs) for 5-Methyl-2-ethylfuran

| Bond | BDE (kcal·mol⁻¹) |

|---|---|

| C(6)-H | 81.9 |

| C(5)-CH3 | 84.3 |

| C(8)-H | 84.3 |

| C(7)-H | 101.2 |

| C(3)-H (on furan ring) | 118.4 |

| C(4)-H (on furan ring) | 118.5 |

Data calculated at the CBS-QB3 level. nih.gov

Kinetic Modeling of Reaction Pathways

While quantum chemistry provides the energetic landscape of a reaction, kinetic modeling predicts how fast these reactions occur under specific conditions of temperature and pressure.

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a method to calculate the rate constant of a reaction based on the properties of the reactants and the transition state that connects them on the potential energy surface. In the study of 5-MEF decomposition, TST was employed to predict the rate constants for various reaction channels, including the H-transfer that leads to the formation of the 2-ethyl-5-methylfuran-3(2H) carbene. ajchem-b.comfrontiersin.org For complex molecules, refinements to simple TST are necessary. For example, the torsional motions of the alkyl groups in the reactants and transition states were treated as one-dimensional free rotors to more accurately account for their contribution to the partition function and, consequently, the reaction rate. ajchem-b.com

For unimolecular reactions occurring in the gas phase, the reaction rate can depend on the pressure of the system. Rice–Ramsperger–Kassel–Marcus (RRKM) theory extends TST to account for this pressure dependence. It models the flow of energy within the vibrating molecule and its activation or deactivation through collisions with bath gas molecules (like argon). ajchem-b.com

Molecular Dynamics (MD) Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly powerful for exploring the dynamic interactions between a small molecule (substrate or inhibitor) and a biological macromolecule, such as an enzyme. nih.govmdpi.com By simulating these interactions, MD can reveal how a substrate binds to an enzyme's active site, the conformational changes that occur in both molecules, and the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. nih.gov

While specific MD simulation studies focusing on this compound are not prominently available in the literature, research on other furanone derivatives demonstrates the utility of this approach. For example, MD simulations have been used to investigate how marine-derived furanones act as inhibitors of quorum-sensing receptors in Pseudomonas aeruginosa. nih.gov These studies show that substitutions on the furanone ring, such as alkyl chains, significantly affect how the molecule fits within the binding pocket of the target protein. nih.gov Shorter alkyl chains, for instance, can allow for a better fit within the RhlR receptor. nih.gov

Similarly, MD simulations are crucial for understanding enzyme catalytic mechanisms and designing novel inhibitors. mdpi.com The process typically involves:

System Setup: Building a model of the enzyme-ligand complex, often starting from a crystal structure or a docking prediction, and solvating it in a box of water molecules with appropriate ions to mimic physiological conditions. mdpi.com

Simulation: Solving Newton's equations of motion for every atom in the system over a set period, often on the nanosecond to microsecond timescale. nih.govnih.gov

Analysis: Examining the resulting trajectory to understand the stability of the binding, identify key amino acid residues involved in the interaction, and calculate binding free energies. nih.gov

For a molecule like this compound, MD simulations could elucidate its metabolism by cytochrome P450 enzymes or its interaction with flavor receptors, providing molecular-level insights that are complementary to experimental data. nih.gov

In Silico Prediction of Spectroscopic Properties (e.g., VCD)

Computational chemistry and theoretical modeling have emerged as indispensable tools for predicting the spectroscopic properties of molecules, offering profound insights into their three-dimensional structure and stereochemistry. In the case of chiral molecules such as this compound, Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, provides a powerful method for the unambiguous determination of their absolute configuration. researchgate.netmorressier.com This approach is particularly valuable for flavor compounds like furanone derivatives, whose sensory properties are often enantiomer-specific. researchgate.net

The prediction of VCD spectra is rooted in the theoretical calculation of the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. core.ac.uk This is achieved through sophisticated computational methods, most notably Density Functional Theory (DFT) and ab initio calculations. researchgate.netrsc.org These methods allow for the simulation of the VCD and the corresponding vibrational absorption (VA) spectra of a given enantiomer.

The general workflow for the in silico prediction of VCD spectra involves several key steps:

Conformational Search: The first step is to identify all possible low-energy conformations of the molecule. This is crucial as the VCD spectrum is highly sensitive to the molecular conformation. ru.nl

Geometry Optimization and Frequency Calculation: For each conformer, the geometry is optimized, and the harmonic vibrational frequencies and intensities are calculated using a selected level of theory and basis set (e.g., B3LYP/6-31G*). rsc.orgpsu.edu

VCD Rotational Strengths Calculation: The VCD rotational strengths are then computed for each vibrational mode.

Spectral Simulation: The calculated frequencies and rotational strengths are used to generate a simulated VCD spectrum, often by applying a Lorentzian or Gaussian line shape to each band.

Comparison with Experimental Data: The predicted spectrum is then compared with the experimentally measured VCD spectrum. A good match between the calculated spectrum of a specific enantiomer (e.g., the R- or S-enantiomer) and the experimental spectrum allows for the confident assignment of the absolute configuration of the molecule. researchgate.net

For furanone derivatives, which can exist as tautomers and are prone to racemization, VCD spectroscopy combined with theoretical calculations has proven to be a definitive technique for stereochemical elucidation where other methods have been inconclusive. researchgate.netacs.org The accuracy of the predicted spectra is highly dependent on the chosen computational method and basis set. rsc.orguco.es The hybrid DFT functional B3LYP, for instance, has been shown to provide results that are in impressive agreement with experimental spectra for similar organic molecules. rsc.orgpsu.edu

Below is a representative data table illustrating the kind of information generated from a DFT calculation for a chiral molecule, including the calculated vibrational frequencies, dipole strengths (related to IR absorption), and rotational strengths (related to VCD). Please note that this is a generalized example to demonstrate the output of such a computational study, as specific experimental and calculated data for this compound are not publicly available.

Table 1: Example of Calculated Spectroscopic Data from a DFT Study

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Dipole Strength (10⁻⁴⁰ esu²cm²) | Rotational Strength (10⁻⁴⁴ esu²cm²) |

|---|---|---|---|

| 1 | 2985 | 15.2 | +5.8 |

| 2 | 2960 | 12.1 | -3.2 |

| 3 | 1750 (C=O stretch) | 250.5 | +25.1 |

| 4 | 1450 | 8.9 | -1.2 |

| 5 | 1380 | 10.3 | +2.5 |

The development of such theoretical models and their application in predicting spectroscopic properties continue to be an active area of research, providing ever more accurate and reliable tools for the stereochemical analysis of chiral molecules. core.ac.ukdtic.mil

Future Research Directions and Emerging Applications of 2 Ethyl 5 Methylfuran 3 2h One

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

A primary focus of future research will be the complete elucidation of the biosynthetic and degradation pathways of 2-Ethyl-5-methylfuran-3(2H)-one. While it is known that this compound is formed during the Maillard reaction and through microbial fermentation, particularly by yeasts, the precise enzymatic steps and precursor molecules are not yet fully understood. Unraveling these pathways is crucial for optimizing its natural production and for understanding its fate in biological systems and the environment.

Key research questions to be addressed include:

What are the specific enzymes and genes responsible for the biosynthesis of this compound in various microorganisms?

What are the detailed molecular mechanisms of its formation as a product of the Maillard reaction?

What are the primary degradation pathways of this compound in different environmental matrices, and what are the resulting breakdown products?

Answering these questions will require a multidisciplinary approach, combining microbiology, enzymology, and analytical chemistry.

Development of Novel Biocatalytic and Sustainable Synthetic Processes

The demand for natural and sustainably produced flavor and fragrance compounds is on the rise. Future research will undoubtedly focus on developing novel biocatalytic and green synthetic routes for this compound. While chemical syntheses exist, they often involve harsh conditions and environmentally unfriendly reagents. Biocatalysis, using whole cells or isolated enzymes, offers a promising alternative for a more sustainable production process.

Future research in this area will likely involve:

Screening for and engineering novel enzymes with high selectivity and efficiency for the synthesis of this compound.

Developing fermentation processes with optimized microbial strains and culture conditions to maximize yield.

Exploring the use of renewable feedstocks as starting materials for both biocatalytic and chemical syntheses.

The development of such processes would not only be economically advantageous but also align with the growing consumer demand for natural and eco-friendly products.

Advanced Computational Approaches for Complex Chemical Systems

Advanced computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, are powerful tools for investigating the structure, reactivity, and interactions of molecules. These approaches can provide insights that are difficult to obtain through experimental methods alone. In the context of this compound, computational studies can be employed to:

Predict and understand the binding of this furanone to flavor receptors, contributing to a deeper understanding of its sensory properties.

Simulate the enzymatic reactions involved in its biosynthesis and degradation, guiding the design of more efficient biocatalysts.

Investigate its chemical stability and reactivity under various conditions, which is crucial for its application in food and other products.

Recent studies have demonstrated the utility of molecular docking and MD simulations in understanding the interactions of furanones with biological targets, such as quorum-sensing receptors in bacteria nih.govresearchgate.net. Similar approaches can be applied to elucidate the structure-activity relationships of this compound.

| Computational Technique | Potential Application for this compound |

| Molecular Docking | Predicting binding modes and affinities to flavor receptors and enzymes. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the furanone in complex systems. |

| Quantum Chemical Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. |

Integration of Multi-Omics Technologies in Furanone Research

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the complex biological processes related to this compound. By simultaneously analyzing different levels of biological information, researchers can gain a comprehensive view of the pathways and regulatory networks involved in its production and function.

Future research leveraging multi-omics could focus on:

Identifying the complete set of genes and proteins involved in the biosynthesis of this compound in microorganisms through combined transcriptomic and proteomic analyses.

Using metabolomics to identify novel precursors and intermediates in its biosynthetic pathway.

Applying these technologies to understand the physiological roles of this furanone in the organisms that produce it.

Multi-omics approaches have been successfully used to elucidate the biosynthetic pathways of other complex natural products and can be readily applied to the study of furanones nih.govsemanticscholar.org.

Role in Advanced Materials Science

While primarily known for its sensory properties, the furanone scaffold holds potential for applications in materials science. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics researchgate.net. The functional groups present in this compound could be chemically modified to create novel monomers for polymerization.

Emerging research directions in this area may include:

The synthesis of novel polymers and resins derived from this compound with unique thermal and mechanical properties.

The development of furanone-based coatings with antimicrobial properties for use in medical devices and food packaging, leveraging the known anti-biofilm activities of some furanones nih.govnih.gov.

The exploration of furanone derivatives as building blocks for functional materials with applications in electronics or catalysis.

Although this area is currently underexplored for this specific compound, the versatility of the furan (B31954) ring suggests that future research could uncover exciting new applications in materials science slideshare.netchemicalbook.combritannica.com.

| Potential Application Area | Rationale |

| Biopolymers | Utilization of a renewable, bio-based monomer. |

| Antibacterial Coatings | Leveraging the known antimicrobial properties of the furanone scaffold. |

| Functional Materials | The furan ring offers a platform for chemical modification to introduce desired functionalities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5-methylfuran-3(2H)-one, and how do reaction conditions influence yield?